2-(Tert-butoxy)-5-methylphenol
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Overview
Description
2-(Tert-butoxy)-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butoxy group attached to the second carbon and a methyl group attached to the fifth carbon of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-methylphenol typically involves the tert-butylation of 5-methylphenol. One common method is the reaction of 5-methylphenol with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagent used
Scientific Research Applications
2-(Tert-butoxy)-5-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The tert-butoxy group influences the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar structural features but different functional groups.
tert-Butyloxycarbonyl-protected amino acids: Compounds that share the tert-butoxy group but are used in different contexts.
Uniqueness
2-(Tert-butoxy)-5-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance, affecting its interactions and stability compared to other phenolic compounds.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
GBRUAMWYSUVIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
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